Cas no 894033-10-4 (N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide)

N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide structure
894033-10-4 structure
Product Name:N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide
CAS No:894033-10-4
MF:C22H20FN5O2S
MW:437.489906311035
CID:5511941
Update Time:2025-10-28

N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide Chemical and Physical Properties

Names and Identifiers

    • Ethanediamide, N1-(3,5-dimethylphenyl)-N2-[2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-
    • N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide
    • Inchi: 1S/C22H20FN5O2S/c1-13-9-14(2)11-17(10-13)25-21(30)20(29)24-8-7-18-12-31-22-26-19(27-28(18)22)15-3-5-16(23)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,24,29)(H,25,30)
    • InChI Key: QZQUIZTYFIGUQF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(C)=CC(C)=C1)(=O)C(NCCC1N2C(SC=1)=NC(C1=CC=C(F)C=C1)=N2)=O

N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide Pricemore >>

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N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide Related Literature

Additional information on N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide

Introduction to N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide (CAS No. 894033-10-4)

N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 894033-10-4, represents a novel molecular architecture that combines features of aromatic rings, heterocyclic systems, and amide functionalities. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for further development in medicinal chemistry.

The core structure of N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide incorporates several key pharmacophoric elements. The presence of a 3,5-dimethylphenyl group provides a lipophilic aromatic moiety that can enhance the compound's solubility and interaction with biological targets. Additionally, the triazole and thiazole heterocycles introduce nitrogen and sulfur atoms into the structure, which are known to be important for binding to biological receptors and modulating biological activity.

One of the most intriguing aspects of this compound is its potential application in the development of new therapeutic agents. The combination of a fluorophenyl group and a triazolothiazole scaffold suggests that it may exhibit properties suitable for use in drug discovery programs targeting various diseases. Recent studies have shown that molecules with similar structural motifs have demonstrated efficacy in preclinical models for conditions such as cancer and inflammatory disorders.

The amide functionality in N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide also plays a crucial role in determining its chemical behavior. Amides are well-known for their ability to form hydrogen bonds, which can be critical for interactions with biological targets. This property makes the compound a promising candidate for further exploration in the design of small-molecule drugs.

In the context of current research trends, this compound aligns well with the growing interest in multitargeted drug discovery. The presence of multiple pharmacophoric sites within its structure suggests that it may have the potential to interact with several biological targets simultaneously. Such multitargeted approaches have gained prominence due to their ability to address complex diseases more effectively than single-target drugs.

The synthesis of N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with greater ease and efficiency.

Recent advances in computational chemistry have also played a significant role in the study of this compound. Molecular modeling techniques can be used to predict how N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide interacts with biological targets at the molecular level. These insights can guide the optimization process and help identify potential lead compounds for further development.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique structural features make it an attractive candidate for use in materials science and nanotechnology. For instance, its ability to form stable complexes with metal ions could make it useful in the development of new catalysts or functional materials.

In conclusion,N'-(3,5-dimethylphenyl)-N-{2-2-(4-fluorophenyl)-1,24triazolo32-bb1,13thiazol-6-ylethyl}ethanediamide (CAS No.894033-10-4) is a structurally complex organic compound with significant potential in pharmaceutical research and beyond。 Its unique combination of pharmacophoric elements makes it an intriguing candidate for further exploration, particularly in multitargeted drug discovery programs。 As synthetic methodologies continue to advance,the accessibility of such complex molecules will increase, opening up new avenues for research and development。

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